molecular formula C13H25NO3 B1307634 Caproyl sarcosine CAS No. 2671-91-2

Caproyl sarcosine

Cat. No. B1307634
CAS RN: 2671-91-2
M. Wt: 243.34 g/mol
InChI Key: LERPQJNGDVCXSI-UHFFFAOYSA-N
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Description

Caproyl sarcosine, also known as N-decanoyl sarcosine, is a derivative of sarcosine . It is an amide comprising a fatty acyl residue and sarcosine .


Synthesis Analysis

While specific synthesis methods for Caproyl sarcosine were not found, a related compound, N-lauroyl sarcosinate, has been synthesized using sodium N-lauroyl sarcosinate (Ls) and Cu ions . Another method involves amidocarbonylation, a process that uses homogeneous and heterogeneous palladium catalysts .


Molecular Structure Analysis

Caproyl sarcosine has a molecular formula of C13H25NO3 . Its average mass is 243.342 Da and its monoisotopic mass is 243.183441 Da .


Physical And Chemical Properties Analysis

Caproyl sarcosine has unique physical and chemical properties. It is characterized by low toxicity, dermatology softness, hydrolysis resistance, high efficiency in hard water, and fast biodegradability .

Scientific Research Applications

Application in Biomedicine and Waste-Water Treatment

Scientific Field

This application falls under the field of Biomedicine and Environmental Science .

Summary of the Application

Caproyl sarcosinate, when combined with catanionic surfactants and clay minerals, can create new materials with potential uses in medicine, waste-water treatment, and antibacterial applications .

Methods of Application

The surfactants chosen to make the catanionic surfactant were cetylpyridinium (CP) and lauroyl sarcosinate (SR), which interact strongly in aqueous media and cause specific aggregations such as ion-pair amphiphiles and needle- and leaf-like structures .

Results or Outcomes

The study found that the triple interactions among the montmorillonite (Mnt) surface, CP, and SR were more complex than the double interactions between the Mnt and cationic surfactant, and the CP played a dominant role in the formation of external and interlayer surface structures regardless of the amount and order of the addition of SR .

Application in Protein Assay

Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Caproyl sarcosinate has been used in a high-sensitivity method for the determination of proteins in aqueous solutions by resonance light scattering (RLS) technique .

Methods of Application

At pH 3.4 and ionic strength 1.2 10–3, the weak RLS intensity of sodium lauroyl sarcosinate was greatly enhanced by the addition of proteins with the maximum peak located at 391 nm .

Results or Outcomes

The enhanced RLS intensities were in proportion to the concentrations of proteins in the range of 0.04 to 2.1 μg/mL for lysozyme, 0.0025 to 1.2 μg/mL for bovine serum albumin, 0.0075 to 0.9 μg/mL for human serum albumin, 0.02 to 1.4 μg/mL for γ-globulin, 0.02 to 0.8 μg/mL for egg albumin, and 0.01 to 0.6 μg/mL for hemoglobin .

Application in Drug-Delivery Vehicles and Nanocompartments

Scientific Field

This application falls under the field of Pharmaceutical Sciences and Nanotechnology .

Summary of the Application

Catanionic surfactant systems, which include Caproyl sarcosinate, are used as drug-delivery vehicles and as nanocompartments in the formation of biomaterials and nanosized particles .

Results or Outcomes

Application in Surfactant Design

Scientific Field

This application falls under the field of Chemical Engineering .

Summary of the Application

Caproyl sarcosinate has been used in a study investigating the synergistic effect of a zwitterionic surfactant (cocamidopropyl betaine) and amino acid surfactant (sodium lauroyl sarcosinate) by measurements of surface tension, rheological properties, dynamic light scattering (DLS), and transmission electron microscopy (TEM) .

Methods of Application

The study investigated the interaction between zwitterionic and amino acid surfactants, which will contribute to the design of complex surfactants .

Results or Outcomes

The results confirm the formation of wormlike micelles in the mixed system, which leads to superior surface activity as compared to that of an individual surfactant .

Future Directions

The interaction between zwitterionic and amino acid surfactants, such as Caproyl sarcosine, is a promising area of research. These interactions can lead to superior surface activity and the formation of micelle-like aggregates, which can help carry other small molecules, such as drugs, through the skin . This could contribute to the design of complex surfactants .

properties

IUPAC Name

2-[decanoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERPQJNGDVCXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181211
Record name Caproyl sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caproyl sarcosine

CAS RN

2671-91-2
Record name Caproyl sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caproyl sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPROYL SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVG45J8Q00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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